molecular formula C15H19N3O2S B3043451 2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine CAS No. 870079-37-1

2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine

Cat. No. B3043451
CAS RN: 870079-37-1
M. Wt: 305.4 g/mol
InChI Key: XQOUJVGEKAZBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine is a novel compound that has gained significant attention in the field of scientific research. This compound is commonly known as 'Pyr-ethanamine' and is used for various research purposes. Pyr-ethanamine is a potent bioactive compound that exhibits a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of Pyr-ethanamine is not fully understood. However, it has been suggested that Pyr-ethanamine exerts its biological activities by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. Pyr-ethanamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Pyr-ethanamine has been shown to exhibit various biochemical and physiological effects. Pyr-ethanamine has been shown to reduce the levels of inflammatory cytokines, including TNF-α and IL-6, in various animal models. Additionally, Pyr-ethanamine has been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models.

Advantages and Limitations for Lab Experiments

Pyr-ethanamine has several advantages for lab experiments. Pyr-ethanamine is a potent bioactive compound that exhibits a wide range of biological activities, making it an excellent candidate for various research studies. Additionally, Pyr-ethanamine is easy to synthesize and has a high yield and purity. However, Pyr-ethanamine has some limitations, including its potential toxicity and lack of human clinical trials.

Future Directions

There are several future directions for Pyr-ethanamine research. One potential direction is to investigate the potential use of Pyr-ethanamine as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of Pyr-ethanamine and its potential toxicity. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for Pyr-ethanamine.
Conclusion:
In conclusion, Pyr-ethanamine is a novel compound that exhibits a wide range of biological activities. Pyr-ethanamine has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. While Pyr-ethanamine has several advantages for lab experiments, more research is needed to understand its exact mechanism of action and potential toxicity. Overall, Pyr-ethanamine is an exciting compound that has the potential to make significant contributions to the field of scientific research.

Scientific Research Applications

Pyr-ethanamine has been extensively studied for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Pyr-ethanamine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, Pyr-ethanamine has been shown to reduce inflammation and oxidative stress in various animal models.

properties

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-19-12-10-13(20-2)18-15(17-12)14(21-9-8-16)11-6-4-3-5-7-11/h3-7,10,14H,8-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUJVGEKAZBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)SCCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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